![molecular formula C8H20N2O4P2 B5883156 [4-[[Hydroxy(methyl)phosphoryl]methyl]piperazin-1-yl]methyl-methylphosphinic acid](/img/structure/B5883156.png)
[4-[[Hydroxy(methyl)phosphoryl]methyl]piperazin-1-yl]methyl-methylphosphinic acid
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Overview
Description
[4-[[Hydroxy(methyl)phosphoryl]methyl]piperazin-1-yl]methyl-methylphosphinic acid is a complex organic compound that features both piperazine and phosphinic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[[Hydroxy(methyl)phosphoryl]methyl]piperazin-1-yl]methyl-methylphosphinic acid typically involves multi-step organic reactions. One common approach is to start with piperazine and introduce the phosphinic acid groups through a series of phosphorylation reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[4-[[Hydroxy(methyl)phosphoryl]methyl]piperazin-1-yl]methyl-methylphosphinic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while reduction could produce phosphinic acids.
Scientific Research Applications
Chemistry
In chemistry, [4-[[Hydroxy(methyl)phosphoryl]methyl]piperazin-1-yl]methyl-methylphosphinic acid is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex formation and catalysis.
Biology
Biologically, this compound has potential applications in drug development due to its ability to interact with biological molecules. It can be used as a building block for designing new pharmaceuticals.
Medicine
In medicine, this compound is being explored for its potential therapeutic effects. It may act as an inhibitor or activator of specific enzymes, making it useful in treating certain diseases.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of [4-[[Hydroxy(methyl)phosphoryl]methyl]piperazin-1-yl]methyl-methylphosphinic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of the target molecules. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Similar Compounds
- Cetylpyridinium chloride
- Domiphen bromide
Uniqueness
Compared to similar compounds, [4-[[Hydroxy(methyl)phosphoryl]methyl]piperazin-1-yl]methyl-methylphosphinic acid offers unique properties due to its dual functional groups. This dual functionality allows it to participate in a wider range of chemical reactions and applications, making it a versatile compound in both research and industry.
Properties
IUPAC Name |
[4-[[hydroxy(methyl)phosphoryl]methyl]piperazin-1-yl]methyl-methylphosphinic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2O4P2/c1-15(11,12)7-9-3-5-10(6-4-9)8-16(2,13)14/h3-8H2,1-2H3,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJLZHJCVAUDMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(CN1CCN(CC1)CP(=O)(C)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2O4P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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